(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine
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Overview
Description
2,4-Dichlorobenzyl chloride is a compound that has been used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives1. It is a member of the class of benzyl alcohols that is benzyl alcohol in which the hydrogens at positions 2 and 4 are replaced by chlorines2.
Synthesis Analysis
The synthesis of related compounds like 2,4-Dichlorobenzyl chloride involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride in the effect of the catalyzer34.
Molecular Structure Analysis
The molecular formula for 2,4-Dichlorobenzyl chloride is Cl2C6H3CH2Cl1.
Chemical Reactions Analysis
While specific chemical reactions involving “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine” are not available, related compounds like 2,4-Dichlorobenzyl chloride have been used in the synthesis of other compounds5.
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 2,4-Dichlorobenzyl chloride include a liquid form, a refractive index n20/D 1.576 (lit.), a boiling point of 248 °C (lit.), a melting point of −2.6 °C (lit.), and a density of 1.407 g/mL at 25 °C (lit.)8.
Scientific Research Applications
Novel Enantioselective Synthesis
A novel enantioselective synthesis method for furan-2-yl amines and amino acids has been developed, leveraging the oxazaborolidine-catalyzed enantioselective reduction. This process demonstrates the precise control over the chirality of furan-2-yl amines, which is essential for synthesizing biologically active compounds (Demir et al., 2003).
Transformation into Oxazinone and Pyrimidinone
Research has shown the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives, offering a pathway to synthesize these heterocycles from furan derivatives. The structural elucidation of these compounds extends the application of furan-2-ylmethyl-amine in synthesizing diverse heterocyclic compounds (Hashem et al., 2017).
Iron-Catalyzed Direct Amination
An iron-catalyzed methodology has been developed for the direct amination of benzyl alcohols with amines, including furan-2-ylmethyl-amine derivatives. This sustainable catalytic approach provides a versatile method for synthesizing benzylamines, crucial in pharmaceutical compounds (Yan et al., 2016).
Polymeric Applications
The synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones showcases the application of furan derivatives in material science. These polymers exhibit electrochemical activity, underscoring the potential of furan-2-ylmethyl-amine derivatives in developing advanced materials (Baldwin et al., 2008).
Microwave-Assisted Synthesis
A novel microwave-assisted method for synthesizing ester and amide derivatives containing furan rings has been developed. This approach demonstrates the utility of furan-2-ylmethyl-amine in creating furfural derivatives under mild conditions, expanding its application in organic synthesis (Janczewski et al., 2021).
Safety And Hazards
2,4-Dichlorobenzyl chloride is classified as a skin corrosive. It can cause burns of eyes, skin, and mucous membranes9. Thermal decomposition can lead to the release of irritating gases and vapors10.
Future Directions
While specific future directions for “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine” are not available, related compounds like 2,4-Dichlorobenzyl chloride are important organic synthesis intermediates and are widely used in fields such as agricultural chemicals, medicine, and organo-peroxide1112.
Please note that this information is based on related compounds and may not directly apply to “(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine”. For more specific information, please consult a chemistry professional or refer to a reliable source.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-10-4-3-9(12(14)6-10)7-15-8-11-2-1-5-16-11/h1-6,15H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFILWUATHTGTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-benzyl)-furan-2-ylmethyl-amine |
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